Product packaging for Lysipressin-d2 TFA Salt(Cat. No.:)

Lysipressin-d2 TFA Salt

Cat. No.: B1155716
M. Wt: 1058.2311402
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lysipressin-d2 TFA Salt is a deuterium-labeled stable isotope of the endogenous antidiuretic hormone, Lysipressin (also known as Lypressin or [Lys8]-vasopressin). This nonapeptide has the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, stabilized by a disulfide bridge between Cys1 and Cys6 . It is presented as a trifluoroacetate (TFA) salt, a common form resulting from reverse-phase HPLC purification during solid-phase peptide synthesis . As a vital research tool, the primary application of Lysipressin-d2 is to serve as a reliable internal standard in quantitative mass spectrometry-based assays. The incorporation of deuterium (d2) results in a distinct mass shift, enabling precise and accurate measurement of endogenous Lysipressin levels in complex biological matrices. This is crucial for pharmacokinetic studies, metabolic stability investigations, and research into disorders of water balance, such as diabetes insipidus, for which this hormone is a key therapeutic target . Lysipressin is a porcine vasopressin analog that binds to vasopressin receptors, primarily mediating its physiological effects through the activation of adenylate cyclase . Its core biological functions include promoting the reabsorption of water by the renal tubules (antidiuretic effect) and inducing the contraction of vascular smooth muscle, which can lead to elevated blood pressure . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures. Safety Notice: This product is for Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C₄₆H₆₃D₂N₁₃O₁₂S₂ ·XC₂HF₃O₂

Molecular Weight

1058.2311402

Synonyms

19-Amino-4-[2-[[5-amino-1-[(carbamoylmethyl)carbamoyl]pentyl]carbamoyl]-1-pyrrolidinylcarbonyl]-13-benzyl-7-(carbamoylmethyl)-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide-d2 TFA Salt;  1,2-Dith

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation Methodologies

Solid-Phase Peptide Synthesis Approaches for Lysipressin Scaffolds

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the Lysipressin peptide chain. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing.

Two primary strategies are employed in SPPS, differentiated by the type of temporary protecting group used for the α-amino group of the incoming amino acids: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc/Bzl strategy is a classic method where the Boc group, which is acid-labile, serves as the temporary Nα-protecting group. Side chains of amino acids are protected by benzyl-based groups. The synthesis cycle involves the deprotection of the Boc group using an acid, typically trifluoroacetic acid (TFA), followed by a neutralization step. The next Boc-protected amino acid is then coupled to the free N-terminus. The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is usually accomplished with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

The Fmoc/tBu strategy is more commonly used today due to its milder deprotection conditions. In this approach, the base-labile Fmoc group protects the α-amino group, while acid-labile tert-butyl (tBu) based groups protect the amino acid side chains. Each synthesis cycle consists of removing the Fmoc group with a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by coupling of the next Fmoc-protected amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU and HATU, often used with an additive like HOBt to improve efficiency and reduce side reactions.

For Lysipressin, the synthesis would be initiated by attaching the C-terminal amino acid, Glycinamide, to a suitable resin, such as a Rink Amide resin for the Fmoc strategy, which directly yields a C-terminal amide upon cleavage. The peptide chain is then elongated by sequential cycles of deprotection and coupling of the appropriate protected amino acids.

A key structural feature of Lysipressin is the disulfide bridge between the cysteine residues at positions 1 and 6. This is typically formed after the linear peptide has been assembled and cleaved from the solid support. The side-chain protecting groups on the cysteine residues (e.g., Trityl (Trt) or Acetamidomethyl (Acm)) are removed, and the resulting free thiols are oxidized to form the disulfide bond. Iodine-mediated oxidation is one method used for this cyclization.

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail," which is a strong acid solution containing scavengers. For the Fmoc/tBu strategy, a common cleavage cocktail consists of a high concentration of TFA mixed with scavengers like water, phenol, and triisopropylsilane (B1312306) (TIPS) to capture the reactive carbocations generated during the deprotection of side-chain protecting groups.

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine/DMF)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Advantages Less prone to aggregation in some cases.Milder conditions, broader compatibility.
Disadvantages Requires harsh, hazardous acids for final cleavage.Potential for side reactions like diketopiperazine formation.

Following cleavage, the crude peptide is precipitated, typically with cold diethyl ether, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Targeted Deuteration Techniques for Lysipressin Analogues

Incorporation of deuterium (B1214612) into the Lysipressin scaffold can be achieved through several methodologies, ranging from late-stage exchange reactions on the fully formed peptide to the incorporation of pre-deuterated building blocks during synthesis. The choice of method depends on the desired location and level of deuteration.

Strong acids can facilitate the exchange of protons for deuterons at certain positions on a peptide. Trifluoromethanesulfonic acid (TfOH) is one such acid that has been used for peptide deuteration. This method typically involves exposing the peptide to a deuterated acid source, which can lead to deuteration at various sites, including some non-exchangeable C-H bonds. However, these conditions can be harsh and may not be suitable for all peptides, potentially leading to degradation or side reactions. The selectivity of this method can also be limited.

Catalytic Hydrogen Isotope Exchange (HIE) represents a powerful and often milder approach for introducing deuterium. This technique utilizes transition metal catalysts, such as iridium or ruthenium, to facilitate the exchange of C-H bonds with deuterium from a deuterium source, commonly deuterium gas (D₂) or heavy water (D₂O).

Iridium-based complexes have emerged as particularly effective catalysts for directed HIE reactions. By using specific ligands, the catalyst can be directed to certain positions on the peptide, allowing for a degree of site-selectivity. These reactions can often be performed under relatively mild conditions, which helps to preserve the stereochemical integrity of the amino acid residues. Ruthenium catalysts, such as ruthenium on carbon (Ru/C), have also been employed for the deuteration of amino acids, sometimes requiring basic conditions and elevated temperatures.

Table 2: Overview of Catalytic Hydrogen Isotope Exchange (HIE) for Peptides

Catalyst TypeCommon Deuterium SourceTypical ConditionsKey Features
Iridium-based D₂ gas, D₂OMild temperature and pressureHigh activity, potential for site-directing groups.
Ruthenium-based D₂ gas, D₂OOften requires elevated temperature, may use basic conditions.Effective for deuteration of various amino acids.

A more recent development for deuterating peptides involves the use of aqueous alkaline phosphate (B84403) solutions. This late-stage method has been shown to achieve deuteration at non-exchangeable backbone sites of peptides by incubation in an alkaline phosphate solution (e.g., K₃PO₄ in D₂O) at a pH of 12-13. The process is thought to involve the formation of a reversible chemical adduct between the peptide and deuterated phosphate, which facilitates multiple deuteration events at the peptide backbone. This technique is particularly suitable for peptides that are stable at high pH and has shown a notable affinity for labeling α-helix regions. However, the high pH can be a limitation for sensitive peptides, and the method may not provide precise quantitative control over the level of deuteration.

The most precise method for incorporating deuterium at specific, non-exchangeable positions is to use deuterated amino acid building blocks during solid-phase peptide synthesis. For the synthesis of Lysipressin-d2, this would involve synthesizing or procuring a lysine (B10760008) residue that is already deuterated at the desired positions (e.g., Lys-d4). This pre-labeled amino acid is then incorporated into the peptide chain at the appropriate step of the SPPS process.

This "bottom-up" approach offers complete control over the location and number of deuterium atoms in the final peptide. For example, research on vasopressin analogs has demonstrated the successful synthesis of specifically deuterated derivatives by incorporating labeled tyrosine, phenylalanine, and glycine (B1666218) residues during SPPS. This ensures that the deuterium labels are stable and not subject to exchange under the conditions of synthesis, cleavage, or purification. This method is the most reliable way to produce a well-defined isotopologue like Lysipressin-d2.

Analytical Considerations of Trifluoroacetate (B77799) Salt Formation during Synthesis and Purification

The trifluoroacetate (TFA) salt form of a synthetic peptide is a direct consequence of the standard procedures used in its synthesis and purification. Trifluoroacetic acid is the reagent of choice for the final cleavage step in Fmoc-based SPPS and is also the most common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.

During RP-HPLC, TFA serves multiple functions. It maintains a low pH, ensuring that the carboxyl groups of the peptide are protonated, and it acts as an ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the positively charged sites on the peptide, such as the N-terminal amino group and the side chains of basic residues like Lysine and Arginine. This interaction effectively increases the hydrophobicity of the peptide, enhancing its retention on the nonpolar stationary phase and leading to improved peak shape and resolution during chromatography.

However, the presence of residual TFA in the final lyophilized peptide product presents several analytical challenges:

Mass Spectrometry (MS): TFA is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS). The strong ion-pairing of TFA with the peptide in the gas phase hinders the efficient ionization of the peptide itself, leading to reduced sensitivity and making detection of low-abundance species more difficult.

Spectroscopic Analysis: Residual TFA can interfere with spectroscopic methods used for structural characterization. In Fourier-transform infrared (FTIR) spectroscopy, TFA has a strong absorbance band around 1670 cm⁻¹, which can overlap with the peptide's amide I band, complicating the analysis of secondary structure. Similarly, circular dichroism (CD) spectral data has indicated that TFA can induce a small increase in helical structures, potentially altering the perceived conformation of the peptide.

Due to these considerations, it is often necessary to either quantify the amount of TFA present or to remove it through a salt exchange procedure, for instance, by replacing it with acetate (B1210297) or hydrochloride salts through further chromatographic steps or lyophilization from HCl solutions.

Table 3: Impact of TFA on Peptide Analysis

Analytical TechniqueEffect of Residual TFARationale
Gravimetric Analysis Inflates measured mass, leading to inaccurate net peptide content.TFA counterions contribute to the total weight of the lyophilized product.
Mass Spectrometry (ESI-MS) Causes ion suppression, leading to reduced signal intensity and sensitivity.Strong gas-phase ion-pairing between TFA and the peptide hinders peptide ionization.
FTIR Spectroscopy Interferes with secondary structure analysis.TFA absorbance overlaps with the peptide's amide I band.
Circular Dichroism (CD) May induce conformational changes (e.g., increased helicity).The counterion can influence the peptide's secondary structure in solution.

Advanced Analytical Characterization in Research Applications

Mass Spectrometry-Based Characterization of Deuterated Peptides

Mass spectrometry (MS) is a cornerstone for the characterization of peptides. For deuterated variants like Lysipressin-d2, MS-based techniques are particularly powerful for studying conformational dynamics and for precise quantification in research settings.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the higher-order structure and conformational dynamics of proteins and peptides in solution. chromatographyonline.comlcms.czthermofisher.com The core principle of HDX-MS is the exchange of labile amide hydrogens on the peptide backbone with deuterium atoms from a deuterated solvent (e.g., D₂O). chromatographyonline.comiaanalysis.com The rate of this exchange is highly dependent on the local structural environment; hydrogens involved in stable hydrogen bonds or located in the core of a folded structure are protected from the solvent and exchange slowly, whereas those in flexible, solvent-exposed regions exchange rapidly. iaanalysis.com

By monitoring the mass increase of the peptide over time as deuterium is incorporated, HDX-MS provides a detailed map of solvent accessibility and structural flexibility. lcms.czthermofisher.com For a deuterated peptide like Lysipressin-d2, the baseline mass is already higher than its non-deuterated counterpart. However, the principles of HDX-MS remain the same, focusing on the exchange of the remaining labile protons. The experimental workflow typically involves:

Deuterium Labeling: The peptide is diluted into a deuterated buffer for specific time intervals.

Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.

Analysis: The sample is analyzed by mass spectrometry, often coupled with liquid chromatography and enzymatic digestion, to measure the mass of the peptide or its fragments. nih.gov

Differential HDX-MS (ΔHDX-MS) can be employed to compare the conformational dynamics of Lysipressin-d2 in different states, such as when bound to a receptor versus unbound in solution. nih.gov Regions of the peptide that show a reduction in deuterium uptake upon binding are identified as interaction sites, providing critical insights into its mechanism of action. nih.gov

Table 1: Key Parameters in HDX-MS Experiments

ParameterDescriptionSignificance
Deuterium Incorporation The increase in mass of the peptide due to the exchange of hydrogen for deuterium.Reflects the solvent accessibility and dynamics of different regions of the peptide. lcms.cz
Exchange Rate The speed at which backbone amide hydrogens are replaced by deuterium.Provides information on the stability of the local secondary structure; faster rates indicate more flexible or disordered regions. thermofisher.com
Protection Factor A quantitative measure of how much the exchange rate is slowed compared to an unstructured peptide.Helps to identify regions involved in stable hydrogen-bonded structures like α-helices and β-sheets.
Quench Conditions Low pH (typically ~2.5) and low temperature (0 °C) used to slow the back-exchange of deuterium for hydrogen.Critical for preserving the deuterium label pattern acquired during the exchange pulse for accurate MS analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of peptides in complex biological samples. youtube.com This technique is particularly valuable for studying the behavior of Lysipressin-d2 in in vitro systems, such as cell culture media or plasma stability assays.

The LC component separates the peptide of interest from other components in the sample matrix, reducing ion suppression and improving selectivity. The sample is then introduced into the mass spectrometer, where the peptide is ionized, and a specific precursor ion (an ion of the intact peptide with a specific mass-to-charge ratio, m/z) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity for quantification. youtube.com

For Lysipressin-d2, the deuterium labels result in a mass shift compared to the endogenous or non-labeled peptide, allowing for its clear differentiation and independent quantification in experiments where both may be present.

One of the most critical applications of Lysipressin-d2 TFA salt is its use as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of unlabeled Lysipressin. acanthusresearch.com In quantitative bioanalysis, an internal standard is a compound added in a known amount to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. nih.govcrimsonpublishers.com

A SIL-IS is the ideal internal standard because it has nearly identical physicochemical properties to the analyte being measured (the unlabeled peptide). acanthusresearch.com It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov However, because of the mass difference from the deuterium labels, it is easily distinguished by the mass spectrometer. acanthusresearch.com

The use of Lysipressin-d2 as a SIL-IS significantly improves the accuracy, precision, and robustness of quantitative assays for Lysipressin by compensating for:

Variations in sample extraction and recovery.

Inconsistencies in instrument response.

Matrix effects that can suppress or enhance the analyte signal. crimsonpublishers.com

The general practice is to add a known concentration of Lysipressin-d2 to the biological sample at the beginning of the sample preparation process. The ratio of the MS signal of the analyte (Lysipressin) to the SIL-IS (Lysipressin-d2) is then used to calculate the concentration of the analyte, ensuring reliable and reproducible results. ckisotopes.com

Influence of Trifluoroacetate (B77799) Counterion on Spectroscopic Analysis and Method Validation

Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. mdpi.comnih.gov Consequently, the final lyophilized peptide is typically a TFA salt. While essential for purification, the TFA counterion can significantly interfere with certain spectroscopic analyses, which is a critical consideration during method validation and structural characterization. mdpi.comnih.gov

Infrared (IR) spectroscopy is a valuable technique for analyzing the secondary structure of peptides by examining the characteristic absorption bands of the peptide backbone, particularly the Amide I band (1600–1700 cm⁻¹). toxicdocs.org This band, arising primarily from C=O stretching vibrations, is sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil).

However, the trifluoroacetate counterion presents a significant challenge for IR analysis. TFA gives rise to a strong absorption band located around 1670-1673 cm⁻¹, which directly overlaps with the Amide I region. toxicdocs.orggenscript.com This interference can obscure the peptide's structural information, making it difficult or impossible to perform an accurate secondary structure analysis. nih.gov Therefore, for studies requiring IR spectroscopy, it is often necessary to exchange the TFA counterion for a non-interfering one, such as chloride. nih.govsemanticscholar.org

Table 2: Characteristic IR Absorption Bands for Peptides and TFA

Functional Group / StructureWavenumber (cm⁻¹)Significance
Amide I (α-helix) ~1650-1660Indicates helical secondary structure.
Amide I (β-sheet) ~1620-1640Indicates sheet-like secondary structure.
Amide I (Random Coil) ~1640-1650Indicates a disordered or random coil conformation.
Trifluoroacetate (TFA) Salt ~1670-1673 Strong absorption that overlaps with and masks the Amide I band, interfering with structural analysis. toxicdocs.orggenscript.com
Trifluoroacetate (TFA) Salt ~1147 and ~1200Characteristic bands that can be used to monitor the presence or removal of TFA. mdpi.com

Circular Dichroism (CD) spectroscopy is another primary technique for determining the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a global signature of the peptide's secondary structure content.

The presence of the TFA counterion can also affect CD analysis, though its impact is through a different mechanism than in IR spectroscopy. TFA can alter the peptide's conformational equilibrium. mdpi.comnih.gov The counterion can interact with the peptide, potentially disrupting the native hydrogen-bonding network and influencing the secondary structure. nih.govgenscript.com This can lead to a CD spectrum that does not accurately represent the peptide's conformation in a more biologically relevant buffer. Therefore, when precise conformational studies are required, it is advisable to exchange the TFA salt for a different salt form, such as acetate (B1210297) or chloride, to ensure that the observed structure is not an artifact of the counterion. nih.gov

Molecular and Cellular Pharmacology of Lysipressin Analogues in Vitro

Receptor Binding Affinity and Selectivity Studies

The biological effects of Lysipressin are mediated through its interaction with specific G-protein coupled receptors (GPCRs), primarily the vasopressin receptor subtypes (V1a and V2) and the structurally related oxytocin (B344502) receptor (OTR). The affinity and selectivity of Lysipressin for these receptors determine its physiological and potential therapeutic actions.

Lysipressin demonstrates high-affinity binding to both V1a and V2 vasopressin receptors. The V1a receptor is predominantly found on vascular smooth muscle cells, hepatocytes, and platelets, where its activation leads to vasoconstriction, glycogenolysis, and platelet aggregation, respectively. The V2 receptor is primarily located on the basolateral membrane of the collecting ducts in the kidney, where it mediates the antidiuretic effect of vasopressin.

In vitro competitive binding assays using membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing human V1a and V2 receptors have been used to quantify the binding affinity of Lysipressin. These studies show that Lysipressin (LVP) binds with high affinity to both receptor subtypes. The binding affinity (Ki) for LVP at the human V1a receptor is approximately 1.8 nM, while its affinity for the human V2 receptor is about 10 nM. nih.gov This indicates a slight selectivity for the V1a receptor over the V2 receptor, with approximately a sixfold higher affinity for V1a. nih.gov For comparison, the endogenous ligand Arginine Vasopressin (AVP) binds to V1a and V2 receptors with high affinities of 0.80 nM and 0.85 nM, respectively, showing no significant subtype selectivity. nih.gov

Comparative Binding Affinities (Ki) of Lysipressin (LVP) and Arginine Vasopressin (AVP) at Human Vasopressin Receptors
LigandV1a Receptor Ki (nM)V2 Receptor Ki (nM)Selectivity (V2 Ki / V1a Ki)
Lysipressin (LVP)1.810~5.6
Arginine Vasopressin (AVP)0.800.85~1.1

Data sourced from in vitro radioligand competitive binding assays on cell membrane homogenates expressing human receptors. nih.gov

Due to the high structural homology between vasopressin and oxytocin, as well as their respective receptors, cross-reactivity is a key pharmacological feature. Lysipressin is known to bind to the oxytocin receptor (OTR), which is prominently expressed in the uterus, mammary glands, and brain.

Studies on human myometrium, a tissue rich in both V1a and oxytocin receptors, have demonstrated that Lysipressin can interact with OTR. nih.gov While Lysipressin binds with high affinity to V1a receptors in this tissue (Kd of approximately 2.2 nM), it also competes for binding sites with oxytocin, indicating engagement with the OTR. nih.gov The cross-reactivity of vasopressin analogues at the OTR is well-established, with AVP itself binding to the OTR with only about tenfold lower affinity than oxytocin. frontiersin.org The specific binding affinity (Ki) of Lysipressin for the OTR is generally lower than for the vasopressin receptor subtypes, contributing to its primary classification as a vasopressin analogue. However, this interaction can lead to oxytocic effects, such as uterine contractions, particularly at higher concentrations. nih.gov

The determination of receptor binding affinities for compounds like Lysipressin-d2 TFA salt is predominantly achieved through radioligand displacement assays. This in vitro technique is a cornerstone of receptor pharmacology.

The fundamental principle involves a competitive binding reaction in a preparation of membranes from cells or tissues expressing the receptor of interest. A fixed concentration of a high-affinity radiolabeled ligand (a "hot" ligand), such as [3H]Arginine Vasopressin or a selective radioiodinated antagonist, is incubated with the receptor preparation. Simultaneously, increasing concentrations of an unlabeled competitor ligand (a "cold" ligand), in this case, Lysipressin, are added.

The unlabeled Lysipressin competes with the radioligand for binding to the receptor. As the concentration of Lysipressin increases, it displaces more of the radioligand from the receptor. After the reaction reaches equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This results in a sigmoidal dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. nih.gov

Intracellular Signaling Cascade Investigations

Upon binding to its cognate receptors, Lysipressin initiates a cascade of intracellular events that ultimately produce a physiological response. The specific signaling pathway activated is dependent on the receptor subtype and the G-protein to which it couples.

The V2 receptor is canonically coupled to the stimulatory G-protein, Gs. Activation of the V2 receptor by Lysipressin leads to the activation of Gs, which in turn stimulates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.

The elevation of intracellular cAMP levels activates Protein Kinase A (PKA). In the principal cells of the renal collecting ducts, PKA phosphorylates specific proteins that promote the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical plasma membrane. This increases the permeability of the membrane to water, facilitating water reabsorption from the urine into the bloodstream, which is the basis of the antidiuretic effect. Functional assays measuring cAMP accumulation in cells expressing the V2 receptor are used to quantify the potency (EC50) and efficacy of Lysipressin in activating this pathway.

The signaling profile of Lysipressin is multifaceted, reflecting its interaction with different receptor subtypes coupled to distinct G-proteins.

V1a Receptor Signaling: The V1a receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by Lysipressin, the Gαq subunit activates the effector enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This Gq-mediated pathway is responsible for the vasoconstrictive and other V1a-mediated effects of Lysipressin. The assessment of this pathway often involves measuring intracellular calcium mobilization using fluorescent dyes. innoprot.com

V2 Receptor Signaling: As described above, V2 receptor activation leads to a Gs-mediated stimulation of the adenylate cyclase-cAMP pathway.

Oxytocin Receptor Signaling: The oxytocin receptor also primarily couples through Gq/11, leading to the activation of the PLC-IP3-Ca2+ pathway, similar to the V1a receptor. This explains the oxytocic effects observed with Lysipressin.

β-Arrestin Recruitment: Beyond G-protein signaling, GPCR activity is also modulated by β-arrestins. Following agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to desensitization of G-protein signaling and receptor internalization. nih.gov Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs). Both V1a and V2 receptors have been shown to recruit β-arrestin, though they exhibit different patterns. The V2 receptor forms a stable complex with β-arrestin leading to co-internalization, whereas β-arrestin dissociates from the V1a receptor at or near the plasma membrane. nih.gov Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be used to study the kinetics and dynamics of Lysipressin-induced β-arrestin recruitment to each receptor subtype. nih.gov

Summary of GPCR Signaling Pathways for Lysipressin
ReceptorPrimary G-ProteinKey Effector EnzymePrimary Second MessengersKey Physiological Outcome
V1aGq/11Phospholipase C (PLC)IP3, DAG, Ca2+Vasoconstriction, Glycogenolysis
V2GsAdenylate CyclasecAMPAntidiuresis
Oxytocin (OTR)Gq/11Phospholipase C (PLC)IP3, DAG, Ca2+Uterine Contraction

Calcium Mobilization Assays in Cellular Models

Lysipressin, a synthetic analogue of vasopressin, is known to exert its effects through binding to vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly the V1a vasopressin receptor and the oxytocin receptor, initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i). This mobilization of calcium is a critical second messenger in mediating the physiological responses to lysipressin, such as smooth muscle contraction.

In vitro studies utilizing porcine myometrial cells have demonstrated that lysipressin is capable of inducing a dose-dependent increase in intracellular calcium levels. researchgate.net These assays typically employ fluorescent calcium indicators that allow for the real-time measurement of changes in [Ca2+]i upon receptor activation. Research has shown that lysipressin, in concentrations ranging from 1 nM to 1 µM, effectively increases [Ca2+]i in these cells. researchgate.net This effect is primarily attributed to the activation of oxytocin receptors, to which lysipressin binds with a notable affinity. researchgate.net

Comparative studies have revealed that while lysipressin is effective at mobilizing intracellular calcium, oxytocin is significantly more potent in this regard. In porcine myometrial cells, oxytocin was found to be approximately 14 times more potent than lysipressin at inducing an increase in [Ca2+]i. researchgate.net This highlights the nuanced differences in the pharmacological profiles of these related peptides. The antagonism of these effects by specific oxytocin receptor blockers further confirms the primary role of this receptor in mediating lysipressin-induced calcium mobilization in this cellular model. researchgate.net

Below is an interactive data table summarizing the comparative potency of Lysipressin and Oxytocin in inducing calcium mobilization in porcine myometrial cells.

CompoundConcentration RangeRelative PotencyPrimary Receptor Involved
Lysipressin 1 nM - 1 µM1xOxytocin Receptor
Oxytocin 1 nM - 1 µM14xOxytocin Receptor

This table illustrates the higher potency of Oxytocin compared to Lysipressin in stimulating intracellular calcium increase in porcine myometrial cells.

Structure-Activity Relationship (SAR) Studies of Lysipressin Modifications

The biological activity of lysipressin and its analogues is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how specific modifications to the peptide sequence influence receptor binding and subsequent cellular responses.

The substitution of amino acids at various positions in the vasopressin and oxytocin peptide backbone has been a key strategy in developing analogues with altered receptor selectivity and pharmacological properties. For instance, modifications to the amino acid at position 8 are critical in determining the relative affinity for vasopressin and oxytocin receptors. Lysipressin itself is [Lys8]-vasopressin, distinguishing it from the naturally occurring [Arg8]-vasopressin (arginine vasopressin) in most mammals. This substitution of lysine (B10760008) for arginine at position 8 results in a compound that retains potent antidiuretic and vasopressor activities, while also exhibiting significant affinity for oxytocin receptors.

Further substitutions can dramatically alter the pharmacological profile. For example, the introduction of different amino acids or chemical modifications can shift the selectivity towards V1a, V2, or oxytocin receptors, or even convert an agonist into an antagonist. These studies have been instrumental in the design of therapeutic agents with specific desired effects.

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a drug molecule is a strategy that can modulate its metabolic stability and pharmacokinetic profile. This is due to the "kinetic isotope effect," where the increased mass of deuterium can lead to a stronger C-D bond compared to a C-H bond, making it more resistant to enzymatic cleavage.

In the context of this compound, the "d2" designation indicates that two hydrogen atoms have been replaced by deuterium. While direct experimental data on the effects of this specific modification on lysipressin's receptor binding and cellular activity are not extensively available in published literature, some general principles can be inferred.

The primary theoretical advantage of deuterium labeling is to slow down the rate of metabolic degradation of the peptide. For peptide hormones like lysipressin, which are susceptible to enzymatic cleavage in the body, this could lead to a longer half-life and prolonged duration of action. However, the impact of deuterium labeling on receptor binding and cellular activity is less predictable and would require empirical investigation.

It is plausible that deuterium substitution could subtly alter the conformation of the peptide, which might in turn affect its binding affinity for vasopressin and oxytocin receptors. Any conformational change could potentially influence the efficacy of the ligand in activating the receptor and initiating downstream signaling pathways, such as calcium mobilization. Without specific experimental data, the precise effects of deuterium labeling on the receptor interaction profile and cellular activity of lysipressin remain a subject for further research.

Below is a table outlining the potential, though not experimentally confirmed, effects of deuterium labeling on the pharmacological properties of lysipressin.

Pharmacological PropertyPotential Effect of Deuterium LabelingRationale
Metabolic Stability IncreasedStronger C-D bond may slow enzymatic degradation.
Receptor Binding Affinity Unchanged or slightly alteredPotential for subtle conformational changes.
Cellular Activity (e.g., Calcium Mobilization) Potentially prolonged duration of actionSlower metabolism could lead to sustained receptor activation.

This table summarizes the theoretical and potential impacts of deuterium labeling on the pharmacological characteristics of lysipressin, which would require experimental validation.

Metabolic Pathway Investigations of Labeled Lysipressin in Vitro/ex Vivo

Enzymatic Biotransformation Profiling in Subcellular and Cellular Systems

The initial stages of understanding the metabolism of Lysipressin-d2 TFA Salt involve profiling its biotransformation in various in vitro systems that mimic the physiological environment of the liver, the primary site of drug metabolism.

Microsomal Stability Assessment

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. taylorandfrancis.com The microsomal stability assay is a fundamental in vitro method to determine the intrinsic clearance of a compound. researchgate.net In the context of Lysipressin-d2, this assay would involve incubating the deuterated peptide with liver microsomes from various species (e.g., human, rat, dog) in the presence of necessary cofactors like NADPH.

The rate of disappearance of the parent compound, Lysipressin-d2, is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The data generated allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Microsomal Stability Data for Lysipressin-d2

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.815.1
Rat32.521.3
Dog55.212.5

The deuteration at a specific site on the Lysipressin molecule is expected to influence its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. juniperpublishers.com If the deuteration site is a primary location for oxidative metabolism by CYP450 enzymes, a slower rate of metabolism and thus a longer half-life would be anticipated for Lysipressin-d2 compared to its non-deuterated counterpart. lifetein.comresearchgate.net

Hepatocyte and Other Tissue Homogenate Incubation Models

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes and cellular structures. taylorandfrancis.com Therefore, incubation models using intact hepatocytes or tissue homogenates from organs like the kidney provide a more comprehensive picture of a drug's biotransformation. nih.gov Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, allowing for the investigation of a broader range of metabolic reactions, including conjugation pathways. nih.gov

In these experiments, this compound would be incubated with suspensions of cryopreserved or fresh hepatocytes. Samples would be collected at various time points and analyzed for the parent compound and potential metabolites. Tissue homogenates, particularly from the kidney, are also relevant for peptide hormones like Lysipressin, as these organs can play a significant role in their degradation. nih.gov

Metabolite Identification and Elucidation using Isotopic Tracers

A key advantage of using isotopically labeled compounds is the ability to readily distinguish the drug and its metabolites from endogenous matrix components in mass spectrometry analysis. scispace.com The deuterium (B1214612) label in Lysipressin-d2 serves as a unique mass tag.

When analyzing samples from microsomal or hepatocyte incubations, the mass spectrometer can be programmed to look for the characteristic isotopic signature of deuterium. The parent Lysipressin-d2 molecule will have a specific mass-to-charge ratio (m/z). Its metabolites will also contain the deuterium label, resulting in mass shifts that can be predicted based on the type of metabolic transformation (e.g., hydroxylation, dealkylation, cleavage of the peptide backbone). High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, as it can provide the elemental composition of the detected ions, further aiding in metabolite identification. nih.govijpras.com

Hypothetical Metabolites of Lysipressin-d2 Identified by LC-MS

MetaboliteProposed BiotransformationMass Shift from Parent
M1Hydroxylation+16 Da
M2N-dealkylation-14 Da
M3Peptide bond cleavage (Fragment 1)-
M4Peptide bond cleavage (Fragment 2)-

Application of Deuterium Labeling in Mechanistic Metabolic Research

Beyond simply tracing the metabolic fate, deuterium labeling is a valuable tool for elucidating the mechanisms of metabolic reactions. The kinetic isotope effect can provide information about the rate-limiting step in a metabolic pathway. juniperpublishers.com If the cleavage of a C-H bond is the slowest step in the formation of a particular metabolite, replacing that hydrogen with deuterium will significantly slow down the reaction rate. By comparing the metabolite profiles of Lysipressin and Lysipressin-d2, researchers can infer which positions on the molecule are most susceptible to enzymatic attack.

This information is invaluable for "metabolic shunting," where blocking one metabolic pathway by deuteration may lead to an increase in metabolism through alternative routes. juniperpublishers.com Understanding these mechanistic details can guide the design of future drug analogues with improved pharmacokinetic properties. For instance, if a specific metabolic cleavage is responsible for the rapid inactivation of the peptide, deuteration at that site could enhance its biological half-life and therapeutic efficacy. lifetein.com

Applications of Lysipressin D2 Tfa Salt As a Research Probe

Utilization in Quantitative Proteomics and Metabolomics within in vitro Contexts

In the fields of quantitative proteomics and metabolomics, stable isotope labeling is a powerful technique for the accurate quantification of proteins and metabolites. Lysipressin-d2 TFA salt, with its known mass shift due to the deuterium (B1214612) labeling, serves as an ideal internal standard for mass spectrometry-based assays.

One of the primary applications is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.org In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (unlabeled) amino acid, while another is grown in a medium with a "heavy" (isotope-labeled) amino acid. nih.govwikipedia.org While SILAC traditionally involves metabolic incorporation of labeled amino acids, Lysipressin-d2 can be used as a spike-in standard in cell lysates or other in vitro systems to accurately quantify the corresponding unlabeled ("light") lysipressin or structurally similar peptides.

The key advantage of using a deuterated standard like Lysipressin-d2 is that it is chemically identical to the endogenous peptide, and therefore exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. yale.edu This co-elution, with a distinct mass difference, allows for precise ratiometric quantification, minimizing experimental variability. yale.edu However, it is worth noting that deuterium labeling can sometimes cause a slight retention time shift in reversed-phase liquid chromatography, which needs to be accounted for in data analysis. sigmaaldrich.comacs.org

Table 1: Application of Lysipressin-d2 in Quantitative Proteomics

Application AreaTechniqueRole of this compoundExpected Outcome
Protein QuantificationMass Spectrometry (MS)Internal StandardAccurate measurement of endogenous lysipressin levels.
Peptide Fragmentation AnalysisTandem MS (MS/MS)Reference CompoundComparison of fragmentation patterns between light and heavy isotopes.

Development as a Pharmacological Tool for Receptor Characterization

Lysipressin is known to interact with vasopressin and oxytocin (B344502) receptors, acting as an agonist. medchemexpress.comnbinno.com It binds to vasopressin V2 receptors, which are primarily located in the kidneys, to exert its antidiuretic effects. nbinno.com It also has vasopressor activities, causing constriction of blood vessels. nbinno.combertin-bioreagent.com

This compound can be employed as a valuable pharmacological tool to study these receptor interactions in detail. In competitive binding assays, the deuterated peptide can be used to determine the binding affinity (Ki) and selectivity of other unlabeled ligands for vasopressin and oxytocin receptors. The distinct mass of Lysipressin-d2 allows for its easy detection and quantification by mass spectrometry in these assays.

Furthermore, this labeled compound can be used to investigate receptor kinetics, such as association and dissociation rates. By monitoring the displacement of unlabeled lysipressin with the deuterated form over time, researchers can gain insights into the dynamics of ligand-receptor interactions.

Table 2: Lysipressin Receptor Binding Profile

Receptor SubtypeReported LigandBiological Effect
Vasopressin V1A ReceptorLysipressinVasoconstriction. bertin-bioreagent.com
Vasopressin V2 ReceptorLysipressinAntidiuretic effect. nbinno.com
Oxytocin ReceptorLysipressinMyometrial contraction. medchemexpress.com

This table is based on the known interactions of unlabeled lysipressin.

The presence of the TFA counter-ion should be considered, as it can sometimes influence the biological activity of peptides. genscript.com For sensitive biological assays, it may be necessary to exchange the TFA salt for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. ambiopharm.com

Role as a Tracer in Mechanistic Biological Pathway Elucidation

The stable isotope label in Lysipressin-d2 makes it an excellent tracer for studying the metabolic fate and downstream signaling pathways of lysipressin in vitro. By introducing Lysipressin-d2 to cell cultures or isolated organ systems, researchers can track its uptake, transport, and degradation.

Using mass spectrometry, it is possible to identify and quantify metabolic products of Lysipressin-d2, providing a detailed picture of its biotransformation. This information is crucial for understanding the duration of its biological effects and identifying the enzymes involved in its metabolism.

Moreover, Lysipressin-d2 can be used to probe the signaling cascades activated upon receptor binding. For instance, in studies of vasopressin V2 receptor signaling, which involves the activation of adenylyl cyclase, the labeled ligand can be used to stimulate the pathway. medchemexpress.com Subsequent quantitative analysis of downstream signaling molecules, such as cyclic AMP (cAMP), can be performed to understand the dose-response relationship and the dynamics of signal transduction.

Table 3: Potential Tracer Studies Using Lysipressin-d2

Research QuestionExperimental ApproachAnalytical Method
What is the metabolic fate of lysipressin?Incubate Lysipressin-d2 with liver microsomes.LC-MS/MS to identify deuterated metabolites.
How does lysipressin affect downstream signaling?Treat cells with Lysipressin-d2 and measure second messengers.Immunoassay or MS-based quantification of cAMP.
What are the protein interaction partners of the vasopressin receptor upon ligand binding?Use Lysipressin-d2 in co-immunoprecipitation experiments followed by proteomic analysis.Quantitative mass spectrometry (e.g., SILAC).

Future Research Trajectories and Methodological Innovations

Integration of Advanced Biophysical Techniques for Molecular Interaction Studies

The precise elucidation of the binding kinetics and conformational changes of Lysipressin-d2 upon interaction with its receptors is paramount. Advanced biophysical techniques offer the necessary sensitivity and resolution for these studies.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in solution, can provide detailed insights into the three-dimensional structure of Lysipressin-d2. The presence of deuterium (B1214612) can be exploited in specialized NMR experiments to probe specific parts of the molecule, offering a clearer picture of its dynamics in different solvent environments.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the binding affinity and thermodynamics of the Lysipressin-d2-receptor interaction. These methods can provide real-time data on association and dissociation rates, as well as the enthalpic and entropic contributions to the binding event.

Fluorescence spectroscopy, using either intrinsic fluorescence or extrinsic probes, can be employed to monitor conformational changes in both Lysipressin-d2 and its receptor upon binding. This can help to delineate the structural rearrangements that lead to receptor activation.

TechniqueInformation GainedRelevance to Lysipressin-d2
NMR Spectroscopy 3D structure, conformational dynamics, solvent interactions.Elucidate structural changes due to deuteration and receptor binding.
Surface Plasmon Resonance (SPR) Binding kinetics (association/dissociation rates).Quantify the affinity of Lysipressin-d2 for vasopressin receptors.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (enthalpy, entropy).Understand the driving forces behind the Lysipressin-d2-receptor interaction.
Fluorescence Spectroscopy Conformational changes upon binding.Monitor structural dynamics during the binding process.

Exploration of Novel Deuteration Methodologies for Enhanced Labeling Efficiency

The synthesis of deuterated peptides with high isotopic enrichment and site-specificity is crucial for their effective use in research. While traditional methods exist, the exploration of novel deuteration methodologies can lead to improved labeling efficiency and broader applications.

Recent advancements in catalysis, such as the use of palladium-based catalysts with deuterium gas generated in situ from D2O, offer environmentally benign and highly selective methods for H-D exchange. Another promising approach involves the use of aqueous alkaline phosphate (B84403) solutions to facilitate the deuteration of non-exchangeable backbone sites in peptides. These methods could potentially be adapted for the synthesis of Lysipressin-d2 with high purity and specific labeling patterns.

The development of these techniques is critical for producing Lysipressin-d2 and other deuterated peptides in sufficient quantities and with the desired labeling for various biophysical and in vivo studies.

Deuteration MethodAdvantagesPotential for Lysipressin-d2
Catalytic H-D Exchange (e.g., Pd/C-Al-D2O) High selectivity, environmentally friendly.Precise and efficient deuteration of specific amino acid residues.
Aqueous Alkaline Phosphate Targets non-exchangeable backbone sites, mild conditions.Introduction of deuterium at novel positions to probe different aspects of peptide structure and function.

Computational Modeling and Simulation for Ligand-Receptor Interactions and Conformational Analysis

Computational approaches are indispensable for complementing experimental data and providing a dynamic picture of the Lysipressin-d2-receptor complex. Molecular dynamics (MD) simulations can be used to model the behavior of the peptide and its receptor at an atomistic level, revealing details of the binding process and the conformational changes that ensue.

Homology modeling can be employed to generate three-dimensional structures of vasopressin receptors, which can then be used for docking studies with Lysipressin-d2. These studies can predict the binding mode of the ligand and identify key amino acid residues involved in the interaction.

Quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the electronic effects within the binding site, which is particularly relevant for understanding the impact of deuteration on the interaction. The development of these computational models will be instrumental in guiding the design of future vasopressin analogues with improved pharmacological profiles.

Computational MethodApplicationInsight for Lysipressin-d2
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-receptor complex.Visualize the binding process and conformational changes over time.
Homology Modeling and Docking Predict the 3D structure of the receptor and the binding mode of the ligand.Identify key interactions between Lysipressin-d2 and its receptor.
QM/MM Calculations Provide a high-accuracy description of the binding site.Understand the electronic effects of deuteration on binding affinity.

Broader Applications of Lysipressin-d2 in Fundamental Vasopressin System Research

The availability of Lysipressin-d2 as a research tool has the potential to significantly advance our understanding of the vasopressin system. Its use as an internal standard in mass spectrometry-based quantitative proteomics can improve the accuracy and precision of measurements of Lysipressin levels in biological samples.

In metabolic studies, the deuterium label can be used to trace the fate of Lysipressin in vivo, providing valuable information on its absorption, distribution, metabolism, and excretion (ADME). This is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

Furthermore, Lysipressin-d2 can be used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments to probe the solvent accessibility and dynamics of vasopressin receptors upon ligand binding. This can provide insights into the allosteric mechanisms of receptor activation. The application of Lysipressin-d2 in these and other areas of research will undoubtedly contribute to a more comprehensive understanding of the physiological and pathological roles of the vasopressin system.

Research AreaApplication of Lysipressin-d2Expected Outcome
Quantitative Proteomics Internal standard for mass spectrometry.More accurate and precise quantification of Lysipressin in biological samples.
Metabolic Studies Tracer for in vivo studies.Detailed understanding of the ADME properties of Lysipressin.
HDX-MS Probe for receptor dynamics.Insights into the conformational changes and allosteric regulation of vasopressin receptors.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of Lysipressin-d2 TFA Salt in aqueous solutions?

  • Methodological Answer : Purity assessment should combine reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm to quantify peptide content and detect degradation products. Stability studies require accelerated testing under varying pH (e.g., 4.0–7.4) and temperature conditions (4°C–37°C), with mass spectrometry (MS) used to identify hydrolytic or oxidative byproducts. Residual TFA levels can be quantified via ion chromatography or ¹⁹F NMR spectroscopy . For inorganic contaminants (e.g., from synthesis), inductively coupled plasma mass spectrometry (ICP-MS) is advised .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement strict quality control (QC) protocols:

  • Standardize resin cleavage and purification steps (e.g., gradient elution in RP-HPLC) to minimize TFA retention .
  • Use nuclear magnetic resonance (NMR) to confirm deuteration at specific positions and assess isotopic purity.
  • Document synthesis parameters (e.g., reaction time, solvent ratios) in supplementary materials to enable cross-validation .

Q. What protocols ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer :

  • Validate receptor-binding assays using positive controls (e.g., non-deuterated lysipressin) and negative controls (vehicle-only).
  • Standardize cell culture conditions (e.g., passage number, serum-free pre-incubation) to minimize variability.
  • Report data with standard error margins and use ANOVA for inter-batch comparisons .

Advanced Research Questions

Q. How can researchers design experiments to isolate the pharmacological effects of deuteration in this compound?

  • Methodological Answer :

  • Conduct parallel studies with non-deuterated Lysipressin TFA Salt under identical conditions (pH, temperature, dosage).
  • Use isotopic tracing (e.g., deuterium kinetic isotope effects) to evaluate metabolic stability in vivo.
  • Employ surface plasmon resonance (SPR) to compare binding kinetics to vasopressin receptors .
  • Statistically analyze differences using paired t-tests with Bonferroni correction for multiple comparisons .

Q. What strategies resolve contradictory data in this compound’s dose-response relationships across studies?

  • Methodological Answer :

  • Perform meta-analysis of existing data to identify confounding variables (e.g., assay sensitivity, cell line differences).
  • Replicate experiments with harmonized protocols:
  • Use identical buffer systems (e.g., 0.1% bovine serum albumin in PBS).
  • Validate equipment calibration (e.g., plate readers) across labs.
  • Apply mixed-effects models to account for inter-study variability .

Q. How should researchers quantify the impact of residual TFA counterions on Lysipressin-d2’s receptor-binding affinity?

  • Methodological Answer :

  • Synthesize Lysipressin-d2 in acetate or HCl salt forms via ion-exchange chromatography and compare bioactivity .
  • Use isothermal titration calorimetry (ITC) to measure binding enthalpy changes attributable to TFA.
  • Control for ionic strength effects by adjusting buffer salt concentrations in binding assays .

Q. What computational and experimental approaches validate the structural integrity of this compound under stress conditions?

  • Methodological Answer :

  • Perform molecular dynamics simulations to predict degradation hotspots (e.g., asparagine deamidation).
  • Validate predictions via forced degradation studies (e.g., exposure to 40°C/75% relative humidity for 14 days) followed by LC-MS/MS .
  • Compare circular dichroism (CD) spectra before and after stress to confirm secondary structure retention .

Methodological Best Practices

  • Data Reporting : Include raw datasets, instrument parameters, and statistical codes in supplementary materials to facilitate replication .
  • Hypothesis Testing : Frame hypotheses as logical extensions of background literature (e.g., "Given deuterium’s metabolic stabilization effects, we expect Lysipressin-d2 to exhibit prolonged half-life in vivo") rather than declarative statements .
  • Contradiction Analysis : Use sensitivity analysis to quantify how experimental variables (e.g., TFA content, pH shifts) influence outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.